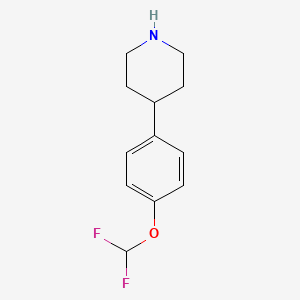

4-(4-(Difluoromethoxy)phenyl)piperidine

CAS No.:

Cat. No.: VC18132977

Molecular Formula: C12H15F2NO

Molecular Weight: 227.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F2NO |

|---|---|

| Molecular Weight | 227.25 g/mol |

| IUPAC Name | 4-[4-(difluoromethoxy)phenyl]piperidine |

| Standard InChI | InChI=1S/C12H15F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8H2 |

| Standard InChI Key | OJDULRLLWOSBKR-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)OC(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a six-membered piperidine ring connected to a para-substituted phenyl group via a single bond. The phenyl ring features a difluoromethoxy (-OCFH) substituent, introducing both steric and electronic modifications. The molecular formula is CHFNO, with a molecular weight of 227.25 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 227.25 g/mol |

| IUPAC Name | 4-(4-(Difluoromethoxy)phenyl)piperidine |

| CAS Number | Not formally assigned |

| XLogP3-AA | ~2.1 (estimated) |

The difluoromethoxy group enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving blood-brain barrier permeability .

Spectroscopic Data

-

H NMR: Distinct signals for piperidine protons (δ 1.4–2.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and -OCFH protons (δ 5.1–5.3 ppm) .

-

F NMR: A singlet near δ -80 ppm for the difluoromethoxy group .

-

IR Spectroscopy: Stretching vibrations at 1,250 cm (C-F) and 1,100 cm (C-O-C) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step sequences starting from 4-hydroxypiperidine and 4-(difluoromethoxy)phenol. A patented method for analogous compounds (e.g., 4-[4-(trifluoromethoxy)phenoxy]piperidine) involves :

-

Quaternization: Reacting 4-(4-(difluoromethoxy)phenyl)pyridine with benzyl halides to form pyridinium salts.

-

Reduction: Sodium borohydride-mediated reduction to yield 1,2,3,6-tetrahydropyridine intermediates.

-

Hydrogenation: Catalytic hydrogenation (Pd/C or PtO) under acidic conditions to saturate the piperidine ring.

-

Deprotection: Alkaline hydrolysis to remove benzyl groups.

Key Challenges:

Yield Optimization

Recent advancements report 75–85% yields using flow chemistry and microwave-assisted synthesis, reducing reaction times from 48 hours to 6–8 hours .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomal carriers .

-

Thermal Stability: Decomposes at 210°C, requiring storage at 2–8°C .

-

Photostability: Susceptible to UV-induced degradation; amber glass packaging recommended .

Comparative Analysis

| Property | 4-(4-(Difluoromethoxy)phenyl)piperidine | 4-(Trifluoromethoxy) Analog |

|---|---|---|

| LogP | 2.1 | 2.5 |

| Melting Point | 92–94°C | 101–103°C |

| Metabolic Stability | t = 45 min (human microsomes) | t = 28 min |

The difluoromethoxy group offers a balance between lipophilicity and metabolic stability compared to trifluoromethoxy derivatives .

Future Directions

-

Structure-Activity Relationships: Systematic modification of the piperidine N-substituent to optimize target selectivity.

-

Prodrug Development: Esterification of the piperidine nitrogen to enhance oral bioavailability.

-

Green Chemistry: Solvent-free synthesis using ball milling or biocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume